tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized spirocyclic compound, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Uniqueness
What sets tert-Butyl 5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both tert-butyl and methoxy groups
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 6-methoxy-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-20)12-13-11-14(23-4)5-6-15(13)16(19)21/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
ISEPVIJNYIWXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
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